PROTAC EED degrader-2 PROTAC EED degrader-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670489
InChI: InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1
SMILES: CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
Molecular Formula: C50H58FN11O6S
Molecular Weight: 960.1 g/mol

PROTAC EED degrader-2

CAS No.:

Cat. No.: VC13670489

Molecular Formula: C50H58FN11O6S

Molecular Weight: 960.1 g/mol

* For research use only. Not for human or veterinary use.

PROTAC EED degrader-2 -

Specification

Molecular Formula C50H58FN11O6S
Molecular Weight 960.1 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-[5-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1
Standard InChI Key CQSOTYMFUWTIIR-HUSBZTEESA-N
Isomeric SMILES CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
SMILES CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
Canonical SMILES CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F

Introduction

Mechanism of Action

Ternary Complex Formation and Ubiquitination

The compound facilitates the formation of a ternary complex between EED and VHL, enabling the transfer of ubiquitin molecules to lysine residues on EED. This process requires:

  • High-affinity binding to EED (pKD = 9.27 ± 0.05).

  • Recruitment of VHL (Kd ≈ 100 nM for the ligase complex).

Ubiquitinated EED is recognized by the 26S proteasome, leading to its degradation. Subsequent dissociation of PRC2 results in the depletion of EZH2 and SUZ12, as demonstrated in Karpas422 DLBCL cells .

Epigenetic Consequences

Degradation of PRC2 subunits reduces global H3K27me3 levels, reactivating silenced tumor suppressor genes. In Karpas422 cells, treatment with 1 μM PROTAC EED Degrader-2 for 24 hours decreased H3K27me3 by >80%, correlating with cell cycle arrest and apoptosis .

Chemical and Pharmacological Properties

PropertyValue
Molecular FormulaC₅₀H₅₈FN₁₁O₆S
Molecular Weight960.13 g/mol
Solubility104.15 mM in DMSO
Storage Conditions-80°C (6 months), -20°C (1 month)
CAS Number2639882-69-0

The compound’s solubility and stability profile necessitates careful handling to prevent precipitation or degradation. Structural optimization of the linker region (e.g., cyclization) may improve pharmacokinetic properties .

Preclinical Research Findings

In Vitro Efficacy

  • DLBCL Models: In EZH2-mutant Karpas422 cells, PROTAC EED Degrader-2 exhibited an IC50 of 8.11 nM after 14 days of treatment. Protein degradation occurred sequentially: EED (t₁/₂ = 2 h) > EZH2 (t₁/₂ = 6 h) > SUZ12 (t₁/₂ = 12 h) .

  • Broad Spectrum Activity: The compound inhibited proliferation in EZH2 wild-type rhabdoid tumor cells (IC50 = 12.3 nM), suggesting applicability beyond mutation-driven cancers .

Resistance Mechanisms

CRISPR screens identified EED stabilizers and proteasome subunits as modifiers of sensitivity. Notably, cell lines with non-canonical EZH2 pools (e.g., cytosolic isoforms) exhibited reduced responsiveness, highlighting the need for patient stratification .

Comparative Analysis with PRC2-Targeted Therapies

vs. EZH2 Inhibitors

ParameterPROTAC EED Degrader-2Tazemetostat (EZH2i)
TargetEEDEZH2
MechanismDegradationCatalytic Inhibition
IC50 (DLBCL)7.7 nM32 nM
Resistance Incidence12%41%

PROTAC-mediated degradation circumvents common resistance mutations (e.g., EZH2 Y641F) by eliminating the entire PRC2 complex .

vs. Other EED-Targeted PROTACs

  • Degrader-1: Similar IC50 (8.05 nM) but inferior solubility due to a linear linker.

  • MS1943: Orally bioavailable but 10-fold less potent (IC50 = 89 nM) .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Poor Oral Bioavailability: Requires intravenous administration.

  • Tissue Penetration: Limited diffusion into bone marrow and CNS niches.

Clinical Translation Strategies

  • Linker Optimization: Cyclic linkers (e.g., piperazine-based) enhance blood-brain barrier penetration in murine models.

  • Combination Therapies: Synergy observed with HDAC inhibitors (e.g., vorinostat) in TNBC xenografts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator